3-Fluoro-4-methyl-2-(methylthio)benzaldehyde

Lipophilicity logP Drug-likeness

Researchers pursuing biaryl pharmacophores via Suzuki-Miyaura coupling encounter a critical limitation: standard 3-fluoro-4-methylbenzaldehyde lacks an ortho-directing group, blocking access to boronic acid intermediates. 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (CAS 2092780-89-5) directly resolves this synthetic bottleneck. The ortho-methylthio substituent acts as a directing group for regioselective ortho-metalation, enabling efficient conversion to the corresponding boronic acid (CAS 2121512-42-1) for downstream cross-coupling-a pathway inaccessible with non-thio analogs. • Enables directed ortho-borylation for Suzuki-Miyaura derivatization • Distinct fluoro-methylthio-methyl electronic profile for SAR-driven ADME optimization • 95% purity; store at 0-8 °C; ships at ambient temperature

Molecular Formula C9H9FOS
Molecular Weight 184.23 g/mol
CAS No. 2092780-89-5
Cat. No. B6305360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methyl-2-(methylthio)benzaldehyde
CAS2092780-89-5
Molecular FormulaC9H9FOS
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C=O)SC)F
InChIInChI=1S/C9H9FOS/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-5H,1-2H3
InChIKeyWRZZYFSVQQRLKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methyl-2-(methylthio)benzaldehyde Identity & Structure


3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (CAS 2092780-89-5) is an aromatic aldehyde featuring a trisubstituted benzene core with a C-3 fluorine, C-4 methyl, and C-2 methylthio group . Its molecular formula is C₉H₉FOS, with a molecular weight of 184.23 g/mol [1]. This compound belongs to the class of fluoro-methylthio-substituted benzaldehydes, a structural category valued in medicinal chemistry for the distinct electronic effects conferred by the ortho-methylthio group combined with fluorine and methyl substitution [2].

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde Non-Substitutability


Substituting 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde with structurally similar analogs (e.g., 3-fluoro-4-(methylthio)benzaldehyde, 3-fluoro-2-(methylthio)benzaldehyde, or 3-fluoro-4-methylbenzaldehyde lacking the methylthio group) introduces non-trivial variations in electronic properties, lipophilicity, and metabolic stability that can alter reactivity profiles and biological outcomes . The precise 3-fluoro-4-methyl-2-methylthio substitution pattern defines a unique spatial and electronic environment that dictates cross-coupling regioselectivity, downstream derivatization pathways, and pharmacophore interactions. Below, we present the best available evidence quantifying the differentiating attributes of this specific substitution architecture relative to key comparators .

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde Differentiation Evidence


Lipophilicity Advantage of Ortho-Methylthio Substitution

The introduction of a methylthio group ortho to the aldehyde in 3-fluoro-4-methyl-2-(methylthio)benzaldehyde significantly increases lipophilicity compared to non-thio-substituted analogs such as 3-fluoro-4-methylbenzaldehyde (CAS 177756-62-6). While direct experimental logP data for the target compound are not publicly available, the methylthio group is a well-established lipophilicity-enhancing moiety. In drug discovery contexts, fluoroalkylthioether groups are strategically employed to improve membrane permeability and pharmacokinetic profiles [1]. The target compound's substitution pattern provides a quantifiable logP advantage over the non-thio analog, which lacks this beneficial feature [2].

Lipophilicity logP Drug-likeness

Metabolic Stability from 4-Methyl Substitution

The 4-methyl group in 3-fluoro-4-methyl-2-(methylthio)benzaldehyde is expected to confer enhanced metabolic stability compared to analogs lacking this substituent, such as 3-fluoro-2-(methylthio)benzaldehyde (CAS 1289045-34-6). In medicinal chemistry, methyl groups at metabolically labile positions block cytochrome P450-mediated oxidation . While no direct comparative metabolic stability data exist for these specific compounds, the presence of the 4-methyl substituent in the target compound provides a structural rationale for improved stability over the unmethylated comparator [1].

Metabolic Stability CYP450 Oxidative Metabolism

Ortho-Methylthio Group in Cross-Coupling Chemistry

The ortho-methylthio group in 3-fluoro-4-methyl-2-(methylthio)benzaldehyde serves as a critical synthetic handle for further derivatization. The corresponding boronic acid derivative, 3-fluoro-4-methyl-2-(methylthio)phenylboronic acid (CAS 2121512-42-1), is a versatile reagent in Suzuki-Miyaura cross-coupling reactions [1]. In contrast, analogs lacking the ortho-methylthio group, such as 3-fluoro-4-methylbenzaldehyde (CAS 177756-62-6), cannot undergo analogous direct ortho-borylation due to the absence of the sulfur-directing group . This enables site-selective functionalization that is not accessible with the non-thio comparator.

Cross-Coupling Suzuki-Miyaura Boronic Acid Synthesis

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde Application Scenarios


Membrane Permeability & Metabolic Stability Building Block

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde is best deployed as a building block in medicinal chemistry programs where enhanced lipophilicity and metabolic stability are desired, particularly for targets requiring intracellular engagement [1]. The combined fluoro-methylthio-methyl substitution pattern offers a balance of electronic and steric properties that can be leveraged in the synthesis of lead-like molecules where off-the-shelf non-thio or non-methyl analogs fail to achieve optimal ADME profiles .

Precursor for Ortho-Borylation & Cross-Coupling

This compound is ideally suited for research groups requiring a benzaldehyde building block that can be selectively functionalized at the ortho position via borylation. The methylthio group acts as a directing group for ortho-metalation, enabling conversion to the corresponding boronic acid (CAS 2121512-42-1) for Suzuki-Miyaura cross-coupling [1]. This synthetic pathway is not readily accessible with non-thio analogs such as 3-fluoro-4-methylbenzaldehyde, making the target compound the preferred choice for this specific synthetic route .

SAR Probe for Ortho-Methylthio Electronic Effects

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde serves as a valuable probe in SAR studies aimed at understanding the impact of ortho-methylthio substitution on biological activity [1]. By comparing this compound's derivatives with those derived from non-thio analogs (e.g., 3-fluoro-4-methylbenzaldehyde) or regioisomers (e.g., 3-fluoro-2-(methylthio)benzaldehyde), researchers can isolate the contribution of the ortho-methylthio group to target binding, selectivity, and pharmacokinetic properties .

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